
U0126
Overview
Description
U0126 is a chemical compound known for its role as a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). It has been widely used in scientific research, particularly in studies related to cancer, neurobiology, and cellular signaling pathways . The compound’s chemical structure is 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene .
Scientific Research Applications
U0126 has a wide range of scientific research applications:
Cancer Research: This compound is used to study the inhibition of the MEK/ERK signaling pathway, which is crucial in cancer cell proliferation and survival.
Cellular Signaling: This compound is used to investigate various cellular processes, including differentiation, autophagy, and apoptosis.
Obesity Research: Recent studies have shown that this compound can induce thermogenic differentiation in preadipocytes, suggesting its potential in obesity treatment.
Mechanism of Action
U0126, also known as “U 0126”, “U-0126”, or “1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene”, is a potent and selective inhibitor of the MAP kinase kinases, MEK1 and MEK2 . It plays a crucial role in various biological processes, including cell growth, differentiation, autophagy, apoptosis, and stress responses .
Target of Action
This compound primarily targets the MAP kinase kinases, MEK1 and MEK2 . These kinases are part of the Ras/Raf/MEK/ERK signaling cascade, a central intracellular pathway activated by a wide range of growth factors, cytokines, and hormones to promote cell survival, proliferation, growth, and differentiation .
Mode of Action
This compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2; also called MAP kinases p44 and p42) . This inhibition disrupts the Raf/MEK/ERK signaling pathway, which is essential for various cellular activities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Raf/MEK/ERK signaling pathway . By inhibiting MEK1/2, this compound prevents the activation of ERK1/2, disrupting this pathway . This disruption can affect various cellular activities, including cell proliferation, differentiation, and survival .
Pharmacokinetics
It’s known that this compound is soluble in dmso at a concentration of 10 mg/ml .
Result of Action
This compound has been shown to suppress autophagy and inhibit apoptosis . Studies have demonstrated that treatment with this compound reduces levels of Beclin-1 and LC3, markers of autophagy, and increases p62 expression . It also reduces caspase-3 activity and the number of TUNEL-positive cells, indicating reduced apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of this compound. Interestingly, this compound has been reported to function as an antioxidant that protects cells against various oxidative stress inducers . This protective effect is independent of its function as a MEK inhibitor .
Future Directions
U0126 has been used in various research contexts, including the study of ERK2 function in amyloid precursor protein (APP) knockout (KO) mice neurons , and as an MEK inhibitor in mononucleated myogenic cells derived from breast muscles of chicken embryos . Its future use will likely continue in these and other research areas.
Biochemical Analysis
Biochemical Properties
U0126 plays a significant role in biochemical reactions. It acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition of the Ras/Raf/MEK/ERK signaling pathway is central to different cell death programs, such as autophagy and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is closely related to various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses . It plays an essential role in balancing cellular homeostasis . This compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2 . This inhibition prevents the activation of ERK1/2, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that this compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that a daily intraperitoneal dosage of 30 mg/kg of this compound was administered for 3 consecutive days following a myocardial infarction, which significantly improved cognitive decline .
Metabolic Pathways
This compound is involved in the Ras/Raf/MEK/ERK signaling pathway . This pathway plays a vital role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Transport and Distribution
It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .
Subcellular Localization
It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U0126 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
U0126 undergoes various chemical reactions, including oxidation and reduction. It is known to act as a reactive oxygen species (ROS) scavenger, which indicates its involvement in redox reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of fluorescent oxidation products .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer research.
Pimasertib: A selective inhibitor of MEK1 and MEK2 with applications in oncology.
PD0325901: A potent MEK inhibitor used in studies related to cancer and other diseases.
Uniqueness of U0126
This compound is unique due to its dual role as a MEK inhibitor and an antioxidant. While other MEK inhibitors primarily focus on inhibiting the MEK/ERK pathway, this compound also provides protection against oxidative stress, making it valuable in a broader range of research applications .
Properties
IUPAC Name |
2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040470 | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109511-58-2 | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


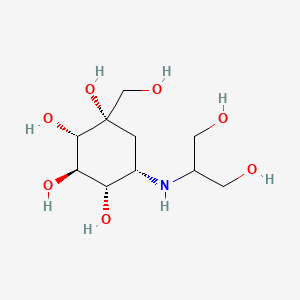
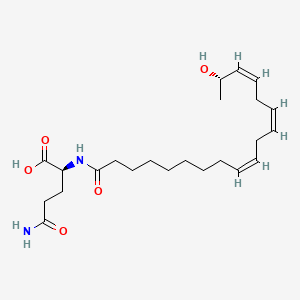
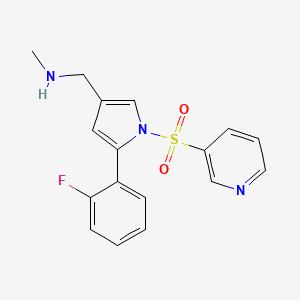
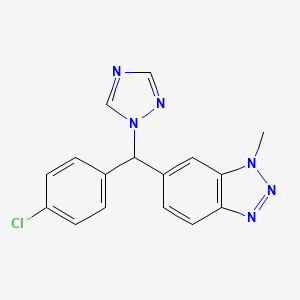


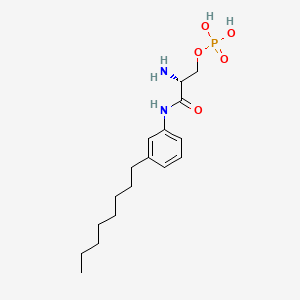
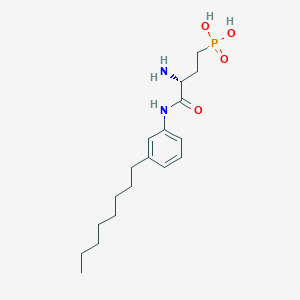
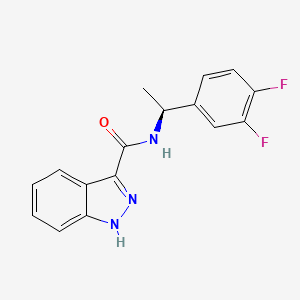
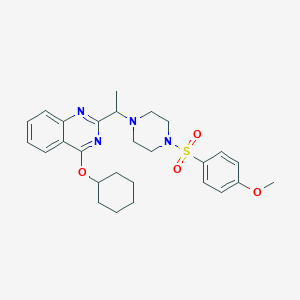
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
